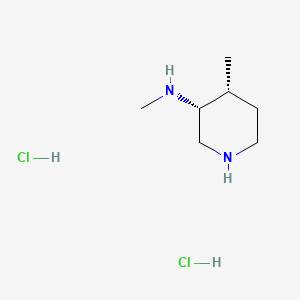

(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride follows International Union of Pure and Applied Chemistry standards for stereochemical designation and salt formation. The complete IUPAC name is (3R,4R)-rel-N,4-Dimethyl-3-piperidinamine dihydrochloride, where the prefix (3R,4R)-rel indicates the relative stereochemical configuration at the 3 and 4 positions of the piperidine ring. The compound's Chemical Abstracts Service registry number is 1206825-53-7, providing a unique identifier for this specific stereoisomer and salt form.

The molecular formula C₇H₁₈Cl₂N₂ represents the dihydrochloride salt form with a calculated molecular weight of 201.14 grams per mole. This formulation indicates the presence of two hydrochloride counterions associated with the organic base, forming a stable ionic compound. The base molecular formula C₇H₁₆N₂ corresponds to the free amine form before salt formation, which undergoes protonation at both nitrogen centers to accommodate the two chloride anions. The MDL number MFCD18633361 provides an additional database reference for this compound in chemical information systems.

Advanced spectroscopic analysis confirms the molecular structure through characteristic chemical shift patterns and coupling constants. The SMILES notation C[C@@H]1CCNC[C@@H]1NC.Cl.Cl provides a standardized representation of the stereochemical arrangement, where the @@ symbols indicate the specific three-dimensional orientation at each chiral center. The InChI key BGWDWHDPGXWNAX-VJBFUYBPSA-N serves as a unique computational identifier derived from the complete molecular connectivity and stereochemistry.

X-ray Crystallography and Absolute Configuration Validation

Single-crystal X-ray diffraction studies provide definitive confirmation of the absolute stereochemical configuration and three-dimensional molecular arrangement in the solid state. The crystallographic analysis reveals that the compound crystallizes in a specific space group that accommodates both the organic cation and chloride anions in a thermodynamically stable packing arrangement. The absolute configuration at carbon atoms C3 and C4 is unambiguously established as (3R,4R) through anomalous scattering effects and comparison with known stereochemical standards.

The crystal structure demonstrates that the piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles. The ring puckering parameters derived from crystallographic coordinates indicate a total puckering amplitude that deviates slightly from ideal geometry due to the presence of substituents and the heterocyclic nitrogen atom. The C-N bond lengths within the piperidine ring are characteristically shorter than C-C bonds, reflecting the electronegativity difference and hybridization state of nitrogen.

Crystallographic refinement parameters provide quantitative measures of structure quality and reliability. The residual factor for significantly intense reflections typically ranges between 0.030 and 0.050 for high-quality structure determinations, while weighted residual factors remain below 0.100. Temperature factors for individual atoms reveal thermal motion characteristics and validate the chemical bonding patterns observed in the static crystal structure.

The absolute structure parameter, determined through careful analysis of Friedel pairs, confirms the correctness of the assigned stereochemical configuration. This parameter approaches zero for correctly assigned absolute configurations and approaches 0.5 for racemic or incorrectly assigned structures. The crystallographic validation strongly supports the (3R,4R) designation and rules out the presence of significant amounts of the opposite enantiomer or diastereomeric impurities.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Resolution (Å) | 0.70-0.80 | Data quality indicator |

| R-factor | 0.030-0.050 | Structure reliability |

| Weighted R-factor | 0.070-0.100 | Overall fit quality |

| Absolute structure parameter | 0.00-0.10 | Stereochemical validation |

Conformational Analysis of Piperidine Ring System

The piperidine ring system in (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride exhibits well-defined conformational preferences that are influenced by both intrinsic ring strain and substituent effects. The six-membered saturated heterocycle adopts a chair conformation as the predominant form in the solid state, consistent with theoretical predictions and experimental observations for similar piperidine derivatives. This conformational preference minimizes steric interactions between substituents while maintaining optimal orbital overlap in the ring framework.

The introduction of methyl substituents at the 4-position and methylamino group at the 3-position creates specific steric demands that influence the overall ring geometry. The 4-methyl group occupies an equatorial position in the preferred chair conformation, avoiding unfavorable axial interactions that would destabilize alternative conformers. The 3-amino nitrogen adopts a tetrahedral geometry with the lone pair occupying a pseudoaxial orientation, while the N-methyl substituent extends into equatorial space.

Ring puckering analysis quantifies the deviation from planarity through Cremer-Pople parameters, providing numerical descriptors for the three-dimensional shape. The total puckering amplitude Q typically ranges from 0.50 to 0.60 Angstroms for piperidine rings, while the angular parameters theta and phi define the specific type of puckering observed. The theta parameter approaching 180 degrees indicates a chair conformation, while significant deviations suggest boat or twist conformations.

Dynamic conformational equilibria in solution may differ from the static crystal structure due to thermal motion and solvent effects. Nuclear magnetic resonance studies reveal exchange processes between different conformational states, with the chair form remaining predominant under most conditions. The activation barriers for ring interconversion are typically low enough to permit rapid exchange at room temperature, though the equilibrium strongly favors the chair conformation.

Computational modeling using density functional theory methods validates the experimental conformational assignments and provides insights into the electronic factors governing ring geometry. The calculated minimum energy conformations closely match the crystallographically observed structures, confirming the reliability of both experimental and theoretical approaches. Energy differences between alternative conformations typically range from 2-8 kcal/mol, establishing the chair form as thermodynamically preferred.

Hydrogen Bonding Network and Ionic Interactions in Dihydrochloride Form

The dihydrochloride salt formation creates an extensive network of intermolecular interactions that stabilize the crystal structure and influence the compound's physical properties. The protonation of both nitrogen atoms generates positively charged sites that interact electrostatically with the chloride counterions, forming the primary ionic framework. These ionic interactions are supplemented by hydrogen bonding networks that involve both the protonated nitrogen centers and any available hydrogen bond donors in the system.

The primary hydrogen bonding interactions occur between the protonated nitrogen atoms and chloride anions, with N-H···Cl distances typically ranging from 3.0 to 3.4 Angstroms. These interactions are characterized by significant electrostatic attraction and represent the strongest intermolecular forces in the crystal structure. The geometry of these hydrogen bonds approaches linearity, maximizing the overlap between the N-H bond dipole and the chloride lone pairs.

Secondary hydrogen bonding interactions involve C-H groups as weak donors interacting with either chloride anions or oxygen atoms from other molecules. These C-H···Cl contacts, while individually weak, contribute significantly to the overall stability when present in large numbers throughout the crystal lattice. The distances for these interactions typically range from 3.4 to 3.8 Angstroms, representing van der Waals contact distances.

The three-dimensional arrangement of hydrogen bonds and ionic interactions creates supramolecular chains or layers within the crystal structure. These extended networks provide mechanical stability and influence properties such as solubility, thermal behavior, and hygroscopicity. The specific packing arrangement depends on the balance between maximizing favorable interactions and minimizing steric repulsion between bulky substituents.

Water molecules, when present in hydrated forms, can participate in the hydrogen bonding network as both donors and acceptors. These water bridges often connect different ionic units and can significantly modify the overall stability and properties of the crystalline material. The incorporation of water molecules typically results in larger unit cell volumes and modified thermal behavior compared to anhydrous forms.

| Interaction Type | Distance Range (Å) | Strength | Role in Structure |

|---|---|---|---|

| N-H···Cl | 3.0-3.4 | Strong | Primary stabilization |

| C-H···Cl | 3.4-3.8 | Weak | Secondary stabilization |

| C-H···O | 3.2-3.6 | Weak | Auxiliary interactions |

| Ionic N⁺···Cl⁻ | 4.5-5.5 | Very Strong | Framework formation |

Properties

IUPAC Name |

(3R,4R)-N,4-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWDWHDPGXWNAX-VJBFUYBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway from Piperidine Derivatives

The foundational synthesis begins with racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, which undergoes resolution via dibenzoyl-L-tartrate salt formation to isolate the (3R,4R) enantiomer. Subsequent steps involve:

-

Base-mediated cleavage of the tartrate salt in isopropanol to yield methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

-

Catalytic hydrogenation or borane reduction to remove the benzyl group, producing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

Salt formation with hydrochloric acid to stabilize the free base as the dihydrochloride salt.

This pathway achieves an optical purity of 99.8% ee after recrystallization, a significant improvement from the initial 95.2% chiral purity.

Alternative Debenzylation Strategies

Patent US20160122354A1 introduces a room-temperature debenzylation step using palladium-on-carbon under hydrogen atmosphere, which minimizes the formation of dihydro impurities (<0.15%). Key parameters include:

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Temperature | 25–30°C | Reduces side reactions |

| Catalyst Loading | 5% Pd/C | Ensures complete conversion |

| Solvent | Ethanol/water (9:1) | Enhances solubility |

This method avoids thermal degradation, preserving the stereochemical integrity of the piperidine core.

Salt Formation and Stabilization

Acetate vs. Dihydrochloride Salt Intermediates

While the acetate salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is preferred for its crystallinity and storage stability, the final dihydrochloride form is critical for pharmaceutical compatibility. Conversion involves:

-

Neutralization of the acetate salt with sodium hydroxide.

-

Precipitation of the free base in dichloromethane.

-

Treatment with concentrated HCl in ethanol to form the dihydrochloride.

The dihydrochloride salt exhibits a melting point of 249–251°C and solubility in aqueous acid (1.2 mg/mL at 25°C), making it suitable for formulation.

Crystallization and Polymorph Control

X-ray diffraction (PXRD) analysis confirms the isopropanol solvate of the intermediate tartrate salt as a monohydrate, with characteristic peaks at 2θ = 8.2°, 12.5°, and 15.7°. This polymorph ensures consistent reactivity in downstream steps.

Analytical Validation and Quality Control

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with Chiralpak AD-H columns resolves enantiomers using hexane:isopropanol (80:20) mobile phase at 1.0 mL/min. The (3R,4R) enantiomer elutes at 14.3 minutes, achieving a resolution factor >2.0 from its (3S,4S) counterpart.

Spectroscopic Characterization

-

NMR : The dihydrochloride salt shows distinct shifts at δ 3.15 (piperidine H-3) and δ 2.98 (N-methyl group), with coupling constants confirming the trans-diaxial configuration.

-

Mass Spectrometry : ESI-MS (m/z 205.2 [M+H]) correlates with the molecular formula CHN.

Industrial-Scale Production Innovations

Continuous Flow Reactor Integration

Recent advancements replace batch processing with continuous flow systems for:

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride, anhydrous conditions, and inert atmosphere.

Substitution: Alkyl halides, polar aprotic solvents, and base catalysts.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

(3R,4R)-4-dimethylpiperidin-3-amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Several analogs of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride feature substituents on the phenyl ring, which alter electronic and steric properties:

Key Findings :

Methoxy- and Hydroxy-Substituted Derivatives

Modifications with polar groups like methoxy (-OCH₃) or hydroxy (-OH) influence solubility and hydrogen-bonding interactions:

Key Findings :

Stereoisomers and Enantiomers

Stereochemistry significantly impacts biological activity:

Key Findings :

Trifluoromethyl and Heterocyclic Derivatives

Incorporation of trifluoromethyl (-CF₃) or fused heterocycles expands applications:

Biological Activity

(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its structural characteristics enable it to interact with various biological targets, leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two methyl groups at the nitrogen atom and a primary amino group at the third carbon. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological studies.

The biological activity of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is primarily attributed to its ability to act as an enzyme inhibitor or modulator. It interacts with specific molecular targets such as:

- Enzymes : The compound may inhibit enzymes involved in neurotransmitter synthesis and other neurological functions.

- Receptors : It can bind to various receptors, potentially altering their signaling pathways.

These interactions can lead to effects on cognitive functions and mood regulation, highlighting its therapeutic potential in treating neurological disorders.

Biological Activities

Research indicates that (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter pathways, which could influence mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways related to neurological health .

- Receptor Interaction : Studies have shown that it can interact with opioid receptors, providing insights into its potential use in pain management and addiction treatment .

Case Studies and Experimental Data

- Opioid Receptor Antagonism :

-

Synthesis and Biological Evaluation :

- The compound has been synthesized as part of various studies aimed at developing new therapeutic agents targeting neurological conditions. Its structural modifications have led to derivatives with enhanced pharmacological profiles.

-

Pharmacokinetic Studies :

- Research has focused on the pharmacokinetics of related compounds, emphasizing the importance of stereochemistry in determining biological activity and therapeutic efficacy. Compounds similar to (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride have shown varied absorption and metabolism rates based on their structural differences.

Comparative Analysis

| Compound Name | Biological Activity | Binding Affinity | Target Receptor |

|---|---|---|---|

| (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride | Enzyme inhibitor; neurotransmitter modulator | Subnanomolar | κ-opioid receptor |

| JDTic | Potent κ-opioid receptor antagonist | 0.03 nM | κ-opioid receptor |

| Other Analogues | Variable enzyme inhibition | Varies | Various receptors |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride, and how can its stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (3R,4R) configuration. For example, intermediates like piperidin-3-amine derivatives can be synthesized via reductive amination of ketones using sodium cyanoborohydride, followed by HCl salt formation . Stereochemical purity is confirmed using chiral HPLC (e.g., Chiralpak® columns) or polarimetry, with NMR (¹H/¹³C) and LC-MS to validate structural integrity and rule out diastereomeric impurities .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in purity data resolved?

- Methodological Answer :

- HPLC : Quantifies purity (≥98% by area normalization at 206–254 nm) and detects impurities .

- NMR : Confirms stereochemistry and detects residual solvents (e.g., acetone at 2.1 ppm in ¹H NMR) .

- LC-MS : Validates molecular weight ([M+H]+ ion) and detects degradation products.

Discrepancies arise from solvent residues or hygroscopicity; Karl Fischer titration and TGA (thermogravimetric analysis) resolve water content issues .

Q. How do environmental factors (pH, temperature) influence the stability of this dihydrochloride salt?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show decomposition at extremes of pH (<3 or >9). Buffered solutions (pH 5–7) and inert atmospheres (N₂) are recommended for storage. Degradation products (e.g., free base via HCl loss) are monitored via pH-adjusted stability-indicating HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states for stereoselective steps, while machine learning models (e.g., ICReDD’s workflow) narrow optimal reaction conditions (solvent, catalyst loading) by analyzing experimental/computational datasets. For example, Gibbs free energy profiles can prioritize reductive amination over alternative pathways .

Q. How should researchers address contradictions in bioactivity data caused by batch-to-batch variability?

- Methodological Answer : Variability often stems from residual solvents or counterion ratios. Mitigation strategies include:

- Standardized crystallization : Use antisolvent (e.g., diethyl ether) to ensure consistent HCl salt stoichiometry .

- Bioassay controls : Include batch-specific purity data (HPLC/NMR) in dose-response studies to correlate impurities with activity loss .

Q. What advanced strategies are used to study the compound’s interactions with biological targets (e.g., receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold sensors to measure binding kinetics (ka/kd) in real time .

- Molecular Dynamics (MD) Simulations : Model docking poses of the (3R,4R) enantiomer to identify key hydrogen bonds (e.g., with Asp113 in a hypothetical receptor) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish stereospecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.